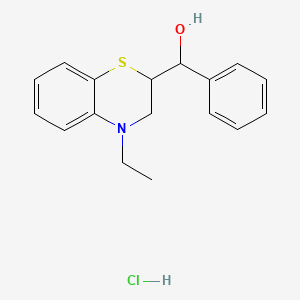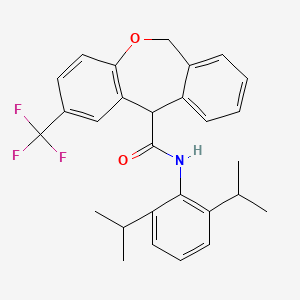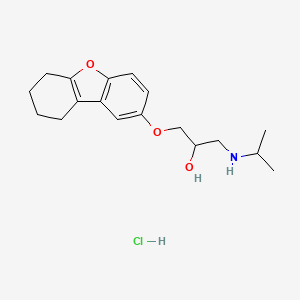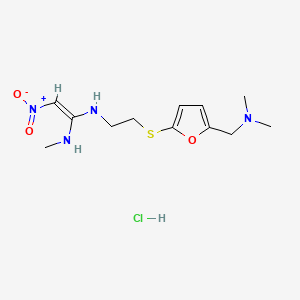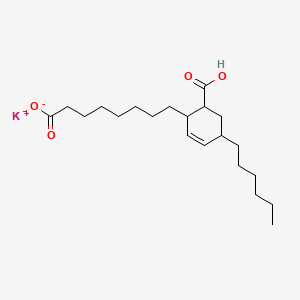
Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate is a chemical compound with the molecular formula C21H34K2O4. It is known for its unique structure, which includes a cyclohexene ring substituted with carboxyl and hexyl groups, and an octanoate chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate typically involves the reaction of cyclohexene derivatives with appropriate carboxylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the carboxylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to specific temperatures to ensure complete reaction. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate
- Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-decanoate
- Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-hexanoate
Uniqueness
Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a cyclohexene ring with carboxyl and hexyl groups, along with an octanoate chain, makes it particularly versatile for various applications .
Propiedades
Número CAS |
68630-89-7 |
|---|---|
Fórmula molecular |
C21H35KO4 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
potassium;8-(6-carboxy-4-hexylcyclohex-2-en-1-yl)octanoate |
InChI |
InChI=1S/C21H36O4.K/c1-2-3-4-8-11-17-14-15-18(19(16-17)21(24)25)12-9-6-5-7-10-13-20(22)23;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1 |
Clave InChI |
NHPWFESLAMBYTE-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC1CC(C(C=C1)CCCCCCCC(=O)[O-])C(=O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


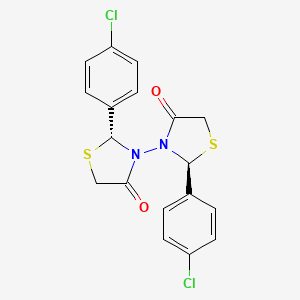
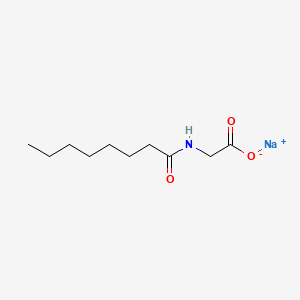
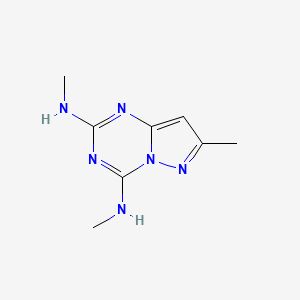
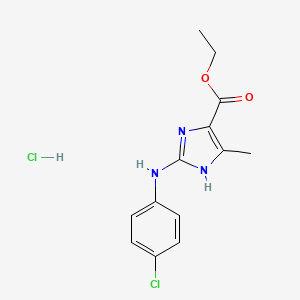
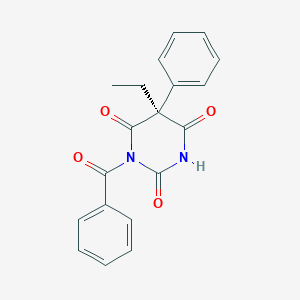
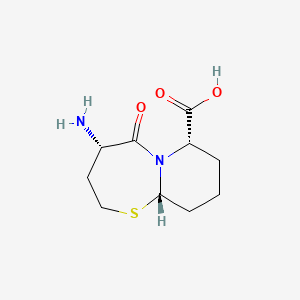
![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
